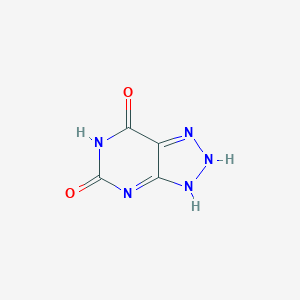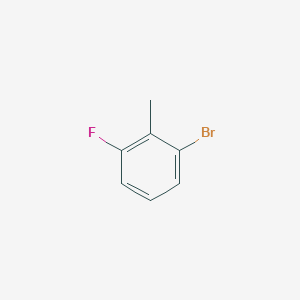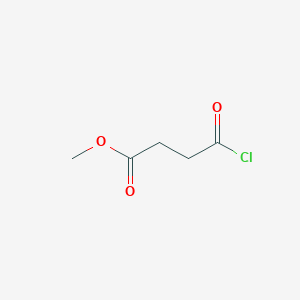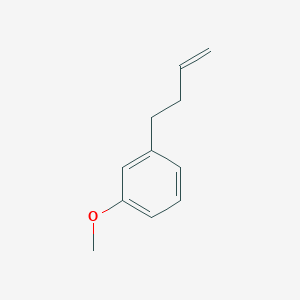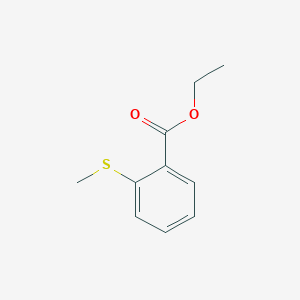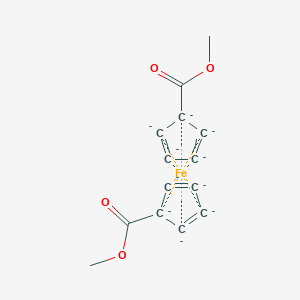
Iron, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of iron complexes, including those similar to iron, dimethyl ester, involves intricate chemical reactions. For instance, the nitrogen oxide complex of iron(II) protoporphyrin IX dimethyl ester was synthesized and characterized, demonstrating the complexity and precision required in synthesizing iron-based compounds (Yoshimura, 1978). This synthesis process involves careful control of reaction conditions to achieve the desired compound.
Molecular Structure Analysis
The molecular structure of iron complexes is critical to understanding their reactivity and properties. X-ray crystallography and spectroscopic methods are commonly used to elucidate these structures. For example, research on iron(II) and iron(III) complexes with specific ligands revealed insights into their molecular structure, showcasing the diversity and complexity of iron coordination chemistry (Beck et al., 2003).
Chemical Reactions and Properties
Iron complexes participate in a variety of chemical reactions, displaying unique reactivities based on their molecular structure. For instance, iron(III) protoporphyrin IX dimethyl ester plays a significant role in catalyzing electroreduction reactions, demonstrating the utility of iron complexes in chemical synthesis and environmental applications (Younathan et al., 1992).
Physical Properties Analysis
The physical properties of iron complexes, such as solubility, melting point, and magnetic properties, are essential for their application in various fields. These properties are influenced by the molecular structure and the nature of the ligands bound to the iron center. Research into these properties helps in tailoring iron complexes for specific applications.
Chemical Properties Analysis
The chemical properties of iron complexes, including redox behavior, coordination chemistry, and reactivity towards different substrates, are areas of active research. These properties are crucial for their application in catalysis, materials science, and as models for biological systems. For example, the study of iron(III) amino triphenolate complexes illustrates the impact of ligand substitution on the reactivity and stability of the complexes, highlighting the tunability of iron's chemical properties (Whiteoak et al., 2012).
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Enhancement
Photodynamic therapy (PDT) effectiveness can vary widely due to the limited uptake of topically applied compounds and suboptimal production of protoporphyrin IX (PpIX). Pretreatment methods to enhance ALA/MAL PDT's clinical outcome include keratolytics, curettage, tape stripping, microdermabrasion, laser ablation, and the use of penetration enhancers. Additives that interact with the heme biosynthetic pathway, such as iron-chelating substances (e.g., ethylenediaminetetraacetic acid and desferrioxamine), have been explored to remove ferrous iron and optimize intralesional PpIX content, thereby improving PDT outcomes (Gerritsen et al., 2008).
Catalytic Selectivity in CO Esterification
In the direct esterification of CO to produce dimethyl oxalate (DMO) and dimethyl carbonate (DMC), the catalyst's microstructure, including the valence and aggregate state of Pd, plays a critical role in catalytic selectivity. The aggregate state of the active component (Pd) is particularly vital, with isolated Pd favoring DMC formation and aggregated Pd benefiting DMO formation. This research provides guidance for optimizing the direct esterification process of CO to DMO and DMC (Wang et al., 2020).
Environmental Applications of Nanoscale Iron-Based Materials
Nanoscale iron-based materials are increasingly used in environmental engineering due to their unique properties, such as the ability to remove chlorinated organics, heavy metals, and inorganics from water and wastewater. Various physical and chemical methods for synthesizing nano-iron-based particles are discussed, highlighting their applications in water treatment and air pollution control (Li et al., 2006).
Zero-Valent Iron for Contaminants Removal
The performance of zero-valent iron (ZVI) systems in removing contaminants is influenced by iron's intrinsic characteristics, operating conditions, and solution chemistry. Factors such as surface area, iron impurities, oxide films, pH, dissolved oxygen, iron dosage, and temperature significantly affect ZVI's efficiency in contaminant removal. More research is required to fully understand these effects and develop strategies to enhance ZVI's performance (Sun et al., 2016).
Green Synthesis of Iron-Based Nanomaterials
The green synthesis of iron nanoparticles and nanocomposites using plant extracts, microorganisms, and biocompatible green reagents is an eco-friendly approach with significant environmental application potential. These materials have been used for drug delivery, biosensors, and water treatment applications. The review also discusses the advantages of bimetallic iron-based nanocomposites and compares the hazards of green synthesized nanoparticles with those obtained through chemical methods (Mondal et al., 2020).
Eigenschaften
IUPAC Name |
iron;methyl cyclopenta-2,4-diene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H3O2.Fe/c2*1-9-7(8)6-4-2-3-5-6;/h2*1H3;/q2*-5; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOOAQYYFPOGNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)[C-]1[C-]=[C-][C-]=[C-]1.COC(=O)[C-]1[C-]=[C-][C-]=[C-]1.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6FeO4-10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ferrocene,1'-bis(methoxycarbonyl)- | |
CAS RN |
1273-95-6 |
Source


|
| Record name | 1, dimethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

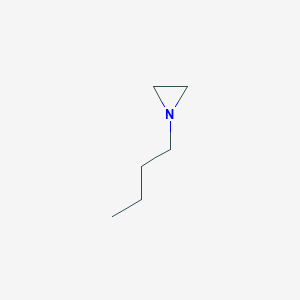
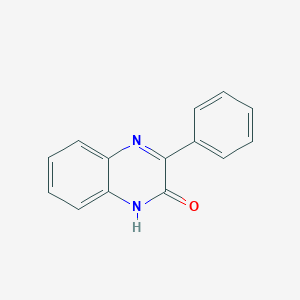
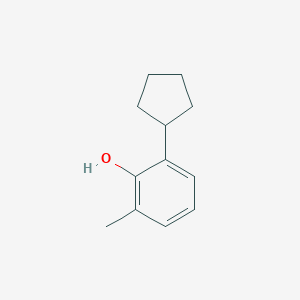
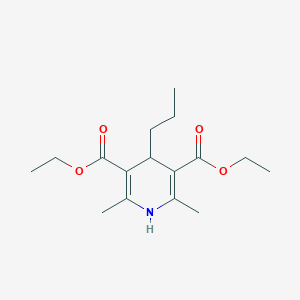
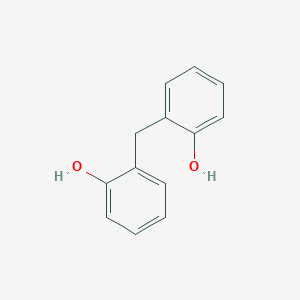
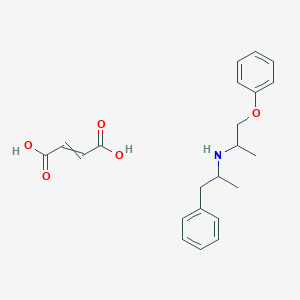
![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)
